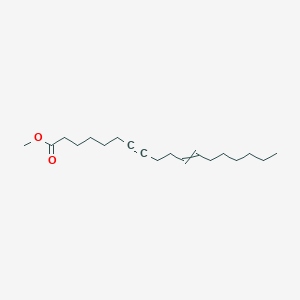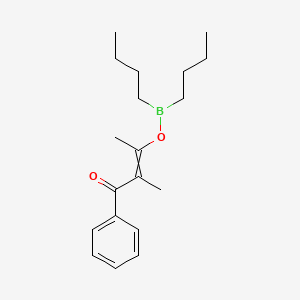
N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group, a methoxy group, and a trifluoromethanesulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a suitable aromatic compound.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethanesulfonamide Group: This is usually done through sulfonylation reactions using trifluoromethanesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonamide group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzoyl-2-methoxyphenyl)acetamide
- N-(5-Benzoyl-2-methoxyphenyl)benzenesulfonamide
- N-(5-Benzoyl-2-methoxyphenyl)thiourea
Uniqueness
N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide stands out due to the presence of the trifluoromethanesulfonamide group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62261-74-9 |
|---|---|
Molecular Formula |
C15H12F3NO4S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(5-benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-13-8-7-11(14(20)10-5-3-2-4-6-10)9-12(13)19-24(21,22)15(16,17)18/h2-9,19H,1H3 |
InChI Key |
XWURDWGCAJDMTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14536750.png)


![4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine](/img/structure/B14536772.png)





![N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide](/img/structure/B14536840.png)
